2-Amino-4,6-difluoropyrimidine
Overview
Description
2-Amino-4,6-difluoropyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various conditions to achieve regioselectivity and desired substitution patterns. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the intricacies involved in pyrimidine chemistry . Similarly, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-6-methyluracil through crucial steps of protecting and cyclization highlights the importance of protecting groups and cyclization reactions in the synthesis of complex pyrimidine structures .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often planar, with the six-membered ring exhibiting significant double-bond character in the C-C and C-N bonds. X-ray methods have been used to study the structures of isomorphous pyrimidines, such as 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine, revealing the distribution of substituents and the role of van der Waals forces and hydrogen bonding in the crystal structure . The molecular-electronic structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, especially those with a 5-nitroso substituent, show extensive charge-assisted hydrogen bonding, influencing the supramolecular structures formed .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions, including hydrolysis, amination, and cross-coupling reactions. The hydrolysis of N-(deoxyguanosin-8-yl)-2-aminofluorene at alkaline pH leads to the formation of pyrimidine derivatives, demonstrating the reactivity of the pyrimidine ring under basic conditions . The regioselective amination and thiolation of pyrido[3,2-d]pyrimidine derivatives, followed by metal-catalyzed cross-coupling reactions, show the versatility of pyrimidine rings in undergoing substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and intermolecular interactions. For example, 2-amino-4-aryl-6-(9,9'-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities, which are attributed to intermolecular hydrogen bonds and interactions . The hydrogen bonding patterns in compounds like 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine contribute to the formation of chains of fused rings and centrosymmetric dimers, affecting the three-dimensional framework of the crystals .
Scientific Research Applications
Synthesis and Reactivity
- Intermediate for Nitropyrimidines Preparation : 2-Amino-4,6-dichloropyrimidine, closely related to 2-Amino-4,6-difluoropyrimidine, is used as an intermediate in the synthesis of nitropyrimidines, which are known for inactivating the DNA repairing protein MGMT. This synthesis involves an aromatic substitution process (Lopez et al., 2009).
Molecular Structure and Hydrogen Bonding
- Hydrogen Bonding Studies : Research on 2-amino-4,6-dimethoxypyrimidine has revealed insights into hydrogen bonding, with implications for understanding similar interactions in this compound. These studies are crucial for elucidating molecular structure and dynamics (Low et al., 2002).
Chemical Synthesis and Analysis
- Rapid Synthesis and DNA Cleavage Activity : The synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, a derivative of this compound, has been studied for its potential DNA cleavage activity. This provides a pathway for understanding the biological interactions of similar compounds (Atay et al., 2018).
Solubility and Solution Thermodynamics
- Solubility Measurement in Solvents : Understanding the solubility of compounds like 2-amino-4,6-dichloropyrimidine in various solvents is crucial for their purification and theoretical studies. This research helps in determining the suitable solvents for related compounds like this compound (Li et al., 2018).
Molecular and Supramolecular Structures
- Molecular Polarizability and Structural Studies : The study of bond and molecular polarizabilities in halogenated pyrimidines, including this compound, helps in understanding their molecular structure and reactivity, which is vital for developing new pharmaceuticals and other applications (Subbaiah et al., 1982).
Synthesis of Novel Compounds
- Novel Derivative Synthesis : Research on the synthesis of new derivatives from tetrafluoropyrimidine, closely related to this compound, explores the potential for creating novel compounds with various applications, including medicinal and biochemical research (Parks et al., 2010).
Applications in Agriculture and Environmental Science
- Nitrification Inhibitor in Agriculture : Studies on compounds like 2-amino 4-chloro 6-methyl pyrimidine, a variant of this compound, have shown its effectiveness as a nitrification inhibitor, which is significant for enhancing the efficiency of nitrogenous fertilizers and reducing environmental pollution (Srivastava et al., 2016).
Dye-Sensitized Solar Cell Application
- Impact on Solar Cell Efficiency : The addition of 2-amino-4,6-dimethoxypyrimidine to polyvinylidene fluoride/potassium iodide/iodine in dye-sensitized solar cells (DSSC) has been researched, indicating potential applications of similar compounds like this compound in renewable energy technologies (Sundaramoorthy et al., 2020).
Safety and Hazards
Future Directions
Future research on 2-amino-4,6-difluoropyrimidine could focus on its potential applications in nonlinear optical (NLO) materials , as well as its potential as an anti-inflammatory agent . Additionally, further studies could explore the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives can interact with a wide range of biological targets, including enzymes like dihydrofolate reductase (dhfr), and various receptors .
Mode of Action
It is suggested that the compound may act as a nucleophile, attacking other molecules in a reaction . The presence of the amino and fluorine groups on the pyrimidine ring could potentially influence its reactivity and interaction with its targets .
Result of Action
It is known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .
properties
IUPAC Name |
4,6-difluoropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMZGRMRFLJQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360910 | |
Record name | 2-Amino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
675-11-6 | |
Record name | 4,6-Difluoro-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4,6-difluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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